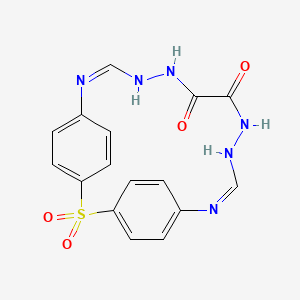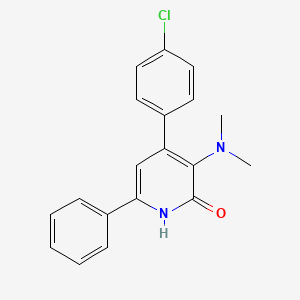
Tetrasodium dicarboxymethyl aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium dicarboxymethyl aspartate is a chelating agent known for its ability to bind metal ions. It is often used in various industrial and scientific applications due to its stability and effectiveness in forming complexes with metal ions. The compound has the molecular formula C28H24N4Na4O32-8 and a molecular weight of 1020.45684 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrasodium dicarboxymethyl aspartate can be synthesized through the reaction of L-aspartic acid with formaldehyde and sodium cyanide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through filtration and crystallization processes to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Tetrasodium dicarboxymethyl aspartate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the sodium ions are replaced by other cations .
Common Reagents and Conditions: The compound reacts with metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride under aqueous conditions. The reactions are typically carried out at room temperature, and the pH is adjusted to optimize the chelation process .
Major Products Formed: The major products formed from these reactions are metal-chelate complexes, which are highly stable and soluble in water. These complexes are used in various applications, including water treatment and industrial cleaning .
Scientific Research Applications
Chemistry: In chemistry, tetrasodium dicarboxymethyl aspartate is used as a chelating agent to remove metal ions from solutions. It is also employed in analytical chemistry for the determination of metal ion concentrations .
Biology: In biological research, the compound is used to study metal ion interactions with biomolecules. It helps in understanding the role of metal ions in biological systems and their effects on enzyme activities .
Medicine: this compound is explored for its potential use in medical treatments, particularly in chelation therapy for heavy metal poisoning. Its ability to bind and remove toxic metal ions from the body makes it a valuable compound in medical research .
Industry: In industrial applications, the compound is used in water treatment processes to prevent scale formation and corrosion. It is also utilized in the formulation of detergents and cleaning agents to enhance their effectiveness by binding metal ions that interfere with cleaning processes .
Mechanism of Action
Tetrasodium dicarboxymethyl aspartate exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The molecular targets include various metal ions such as calcium, magnesium, and iron. The chelation process involves the coordination of the carboxylate groups of the compound with the metal ions, leading to the formation of soluble complexes that can be easily removed from solutions .
Comparison with Similar Compounds
Similar Compounds:
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Glutamic acid diacetate (GLDA)
- Hydroxyethylidene diphosphonic acid (HEDP)
Uniqueness: Tetrasodium dicarboxymethyl aspartate is unique due to its high biodegradability and low toxicity compared to other chelating agents like EDTA and NTA. It is also effective over a wide pH range and can form stable complexes with a variety of metal ions, making it a versatile and environmentally friendly option for various applications .
Properties
CAS No. |
34612-80-1 |
|---|---|
Molecular Formula |
C8H7NNa4O8 |
Molecular Weight |
337.10 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]butanedioate |
InChI |
InChI=1S/C8H11NO8.4Na/c10-5(11)1-4(8(16)17)9(2-6(12)13)3-7(14)15;;;;/h4H,1-3H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4/t4-;;;;/m0..../s1 |
InChI Key |
VWNRYDSLHLCGLG-NDNWHDOQSA-J |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


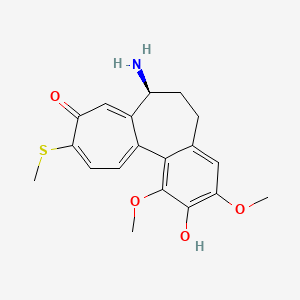
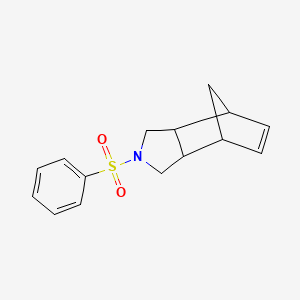



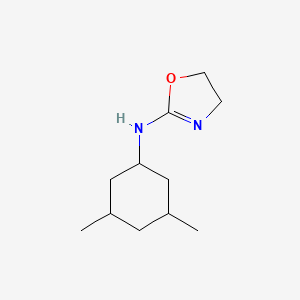

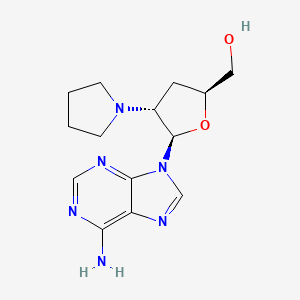
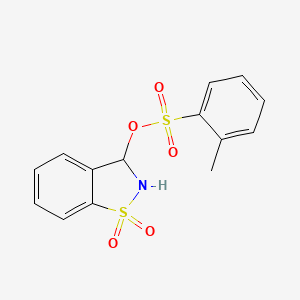
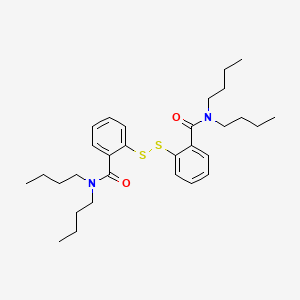

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
